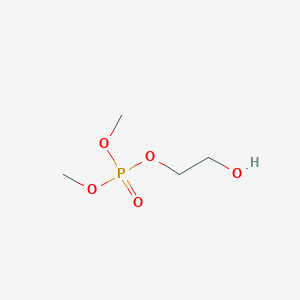
2-Hydroxyethyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl dimethyl phosphate is an organic phosphorus compound with the chemical formula C4H11O4P. It is a clear, colorless to slightly yellow liquid that is soluble in organic solvents such as alcohols and ethers. This compound is commonly used as a chemical intermediate in various organic synthesis reactions and has applications in multiple industries, including pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl dimethyl phosphate can be synthesized through the reaction of trimethyl phosphate with ethylene glycol. The reaction typically occurs under mild conditions, with the formation of methanol as a byproduct . Another method involves the esterification of dimethyl phosphite with ethylene oxide, which also produces this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of phosphorus-containing polymers and flame retardants.
Biology: It serves as a reagent in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of corrosion inhibitors, dispersants, and anti-scaling agents.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl dimethyl phosphate involves its ability to interact with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. In industrial applications, its phosphonate groups can chelate metal ions, preventing corrosion and scale formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl phosphite
- Diethyl phosphite
- 2-Hydroxyethyl phosphonic acid
Comparison
Compared to similar compounds, 2-Hydroxyethyl dimethyl phosphate is unique due to its specific functional groups, which provide distinct reactivity and solubility properties. Its ability to form stable chelates with metal ions makes it particularly useful in industrial applications .
Eigenschaften
CAS-Nummer |
61733-66-2 |
|---|---|
Molekularformel |
C4H11O5P |
Molekulargewicht |
170.10 g/mol |
IUPAC-Name |
2-hydroxyethyl dimethyl phosphate |
InChI |
InChI=1S/C4H11O5P/c1-7-10(6,8-2)9-4-3-5/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
OPNGLLVUIOOVHK-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
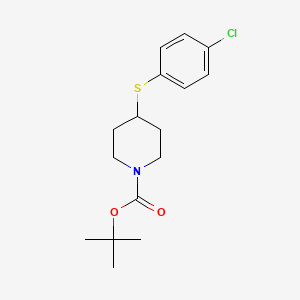
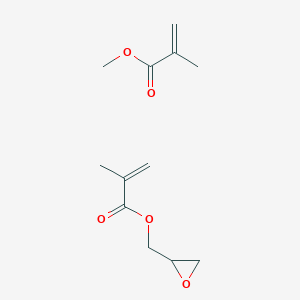
![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)
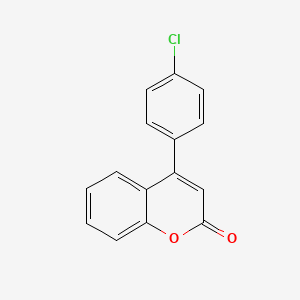
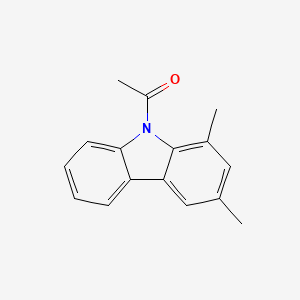
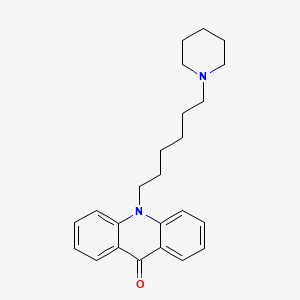
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-[2-(1-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14126611.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)
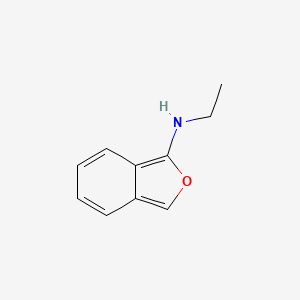
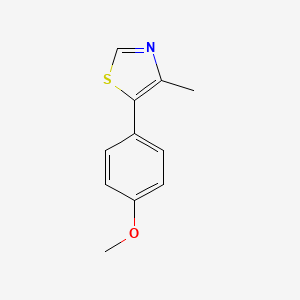
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B14126645.png)
